N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide
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Overview
Description
N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core, which is a common motif in many biologically active molecules, and is modified with a difluoroethyl group, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of the Difluoroethyl Group: This step involves the use of difluoroethylating agents under controlled conditions to ensure selective modification.
Amidation Reaction: The final step involves coupling the modified indole with an appropriate carboxylic acid derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoroethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound may inhibit or activate specific proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methylcarbamate
- 2-Amino-3,5-dibromobenzonitrile
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide stands out due to its indole core combined with the difluoroethyl group, which imparts unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-[2,2-difluoroethyl(methyl)amino]ethyl]-N-methyl-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O/c1-19(10-14(16)17)7-8-20(2)15(21)12-4-3-11-5-6-18-13(11)9-12/h3-6,9,14,18H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWBALAMFJFVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)C(=O)C1=CC2=C(C=C1)C=CN2)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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